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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860 Get Quote

Subject: Discovery, Chemical Synthesis, and Biased Signaling Pharmacology of SK609.

Classification: Atypical Dopamine D3 Receptor Agonist / Norepinephrine Transporter Inhibitor.

Version: 1.0

Part 1: Executive Summary
4-(2-Chlorophenyl)butan-2-amine (Code: SK609) is a small-molecule phenylbutylamine

derivative that represents a paradigm shift in the treatment of dopaminergic dysregulation.

Unlike traditional dopamine agonists used in Parkinson’s Disease (PD) which indiscriminately

activate D2 and D3 receptors—often leading to desensitization and side effects like dyskinesia

—SK609 is a highly selective, G-protein-biased Dopamine D3 Receptor (D3R) agonist.

Critically, SK609 exhibits a dual mechanism of action:[1]

D3R Agonism: Selectively activates G-protein signaling pathways without recruiting

-arrestin, thereby avoiding receptor desensitization and downregulation.[2]

NET Inhibition: Acts as a substrate and inhibitor of the Norepinephrine Transporter (NET),

enhancing prefrontal cortical (PFC) catecholamine levels.[1][3]

This unique profile positions SK609 as a therapeutic candidate for L-DOPA-induced dyskinesia

(LID) and cognitive deficits (e.g., PD-MCI, ADHD) without the psychostimulant liabilities (e.g.,
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locomotor sensitization) associated with amphetamines.

Part 2: Chemical Identity & Physicochemical Profile
Nomenclature and Identification

Property Detail

IUPAC Name 4-(2-Chlorophenyl)butan-2-amine

Common Code SK609 (Hydrochloride salt)

CAS Number 144887-95-6 (Base); 1092797-77-7 (HCl)

Molecular Formula

Molecular Weight 183.68 g/mol (Base); 220.14 g/mol (HCl)

SMILES CC(CCC1=C(C=CC=C1)Cl)N

Chirality

The molecule possesses one stereocenter at

C2. Research samples (SK609) are often

supplied as the racemate or the (S)-enantiomer

depending on the specific study, though the

racemate is commonly cited in early

pharmacological profiling.

Structural Significance
The molecule features a phenylbutylamine scaffold. The 2-chloro substituent on the phenyl ring

and the methyl group alpha to the amine are critical for:

D3R Selectivity: Steric hindrance prevents optimal binding to the D2 receptor orthosteric

pocket.

Metabolic Stability: The chloro-group protects the phenyl ring from rapid oxidation.

NET Interaction: The chain length (4 carbons between ring and amine) mimics the extended

conformation of norepinephrine.

Part 3: Chemical Synthesis Protocol
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The synthesis of SK609 follows a modular pathway, typically utilizing a Claisen-Schmidt

condensation followed by reduction. The following protocol is adapted from standard

phenylbutylamine synthesis methodologies compatible with the Kortagere et al. workflows.

Retrosynthetic Analysis
Target: 4-(2-Chlorophenyl)butan-2-amine

Precursor 1: 4-(2-Chlorophenyl)but-3-en-2-one (Enone)

Starting Materials: 2-Chlorobenzaldehyde + Acetone

Step-by-Step Synthesis Workflow
Step 1: Aldol Condensation (Enone Formation)

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).

Procedure:

Dissolve 2-chlorobenzaldehyde in acetone.

Add 10% NaOH solution dropwise at 0°C.

Stir at room temperature for 4–6 hours.

Mechanism: Base-catalyzed enolate formation of acetone attacks the aldehyde carbonyl.

Dehydration yields the

-unsaturated ketone.

Purification: Neutralize with HCl, extract with EtOAc, and recrystallize.

Product: 4-(2-chlorophenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation (Reduction)
Reagents: Enone intermediate,

gas (balloon or Parr shaker), 10% Pd/C catalyst, Ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b610860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve the enone in ethanol.

Add Pd/C catalyst (10% w/w).

Stir under

atmosphere (1–3 atm) for 12 hours.

Note: This step reduces both the alkene and the ketone if not controlled. To stop at the

ketone, use specific poisoning or monitor closely. However, for the amine, we often

proceed to the ketone first or use reductive amination directly.

Alternative for Amine: If the ketone is isolated (4-(2-chlorophenyl)butan-2-one), proceed to

Step 3.

Step 3: Reductive Amination
Reagents: 4-(2-chlorophenyl)butan-2-one, Ammonium Acetate (

), Sodium Cyanoborohydride (

), Methanol.

Procedure:

Dissolve ketone in MeOH.

Add excess

(10 eq) to form the imine in situ.

Add

(1.5 eq) slowly.

Adjust pH to ~6 with acetic acid. Stir 24h.

Workup: Quench with NaOH, extract with DCM, dry over
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.

Salt Formation: Treat the oil with HCl in diethyl ether to precipitate SK609 Hydrochloride.

Synthesis Visualization
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Caption: Modular synthesis of SK609 via Aldol condensation and reductive amination.

Part 4: Pharmacology & Mechanism of Action[3]
The "Biased Agonism" Paradigm
SK609 is defined by its functional selectivity. G-protein-coupled receptors (GPCRs) like D3R

can signal through multiple effectors.

Canonical Pathway:

protein coupling

inhibition of Adenylyl Cyclase

decreased cAMP

ERK phosphorylation.

Desensitization Pathway:

-arrestin recruitment

receptor internalization and downregulation.

SK609 Effect: It acts as a full agonist for the
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pathway but fails to recruit

-arrestin.[2][4] This "bias" prevents the receptor tolerance seen with chronic use of other
agonists (e.g., Pramipexole), maintaining efficacy over time.

Receptor Binding Profile

Receptor

Affinity (

/

)

Functional Outcome

Dopamine D3
High (

nM)
Agonist (G-protein biased)

Dopamine D2
Negligible (

)
No binding/activation

NET nM Inhibitor & Substrate

DAT No Affinity
No psychostimulant addiction

risk

5-HT Receptors Low/None Minimal off-target effects

Signaling Pathway Diagram
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Caption: SK609 selectively activates G-protein signaling while avoiding Beta-arrestin

recruitment.[4][5]

Part 5: Therapeutic Applications & Preclinical
Data[1][7][8][9]
Parkinson's Disease (PD) & Dyskinesia
SK609 addresses a critical failure point in PD therapy. Chronic L-DOPA treatment leads to

fluctuating dopamine levels and aberrant D1/D3 receptor signaling, causing L-DOPA Induced
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Dyskinesia (LID).

Mechanism: SK609 normalizes D3R signaling in the striatum without desensitizing the

receptor.

Outcome: In hemiparkinsonian rats, SK609 reduced LID scores while maintaining the anti-

parkinsonian efficacy of L-DOPA.[6]

Cognitive Enhancement
The dual D3R/NET activity makes SK609 a potent pro-cognitive agent.[7]

Prefrontal Cortex (PFC): D3 receptors and NET are abundant in the PFC.

Data: SK609 improves performance in Set-Shifting Tasks (measure of cognitive flexibility)

and Sustained Attention Tasks in rodents.

Differentiation: Unlike Methylphenidate (Ritalin), SK609 does not increase locomotor activity,

suggesting a lower potential for abuse and cardiovascular side effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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